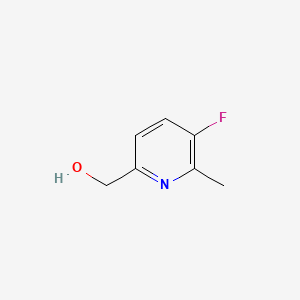

tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

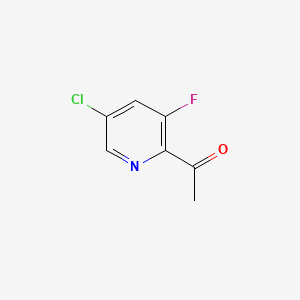

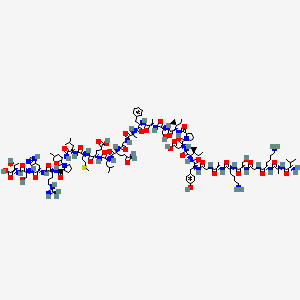

“tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate” is a chemical compound with the empirical formula C21H33BN2O5 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound could involve a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .Molecular Structure Analysis

The molecular weight of this compound is 404.31 . The SMILES string representation isCC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1 . Chemical Reactions Analysis

The compound may be involved in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

This compound is a solid . The refractive index and density are not specified in the search results.科学的研究の応用

Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, serves as an essential intermediate in the synthesis of various biologically active molecules, including crizotinib. The synthesis process involves multiple steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, with the structure confirmed through MS and 1HNMR spectrum analyses. The overall yield from these steps is approximately 49.9% (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).

Crystallographic and Conformational Analyses

The compound and its derivatives have been extensively studied for their crystal structures and conformational behaviors. For instance, compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have undergone three-step substitution reactions, with their structures confirmed through various spectroscopic methods and X-ray diffraction. Conformational analyses through density functional theory (DFT) have shown that the molecular structures optimized by DFT are consistent with the crystal structures determined by single-crystal X-ray diffraction, revealing significant physicochemical properties of these compounds (P.-Y. Huang, Z. Yang, Q.-M. Wu, D.-Z. Yang, J. Chen, H. Chai, C.-S. Zhao, 2021).

作用機序

Target of Action

It is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .

Mode of Action

It is known that the compound can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .

Biochemical Pathways

Indazole derivatives, for which this compound is an intermediate, are known to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Result of Action

As an intermediate of 1h-indazole derivatives, it may contribute to the various biological activities associated with these derivatives .

Action Environment

It is known that the compound is a solid at 20°c and should be stored in a cool environment (0-10°C) .

生化学分析

Biochemical Properties

tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The boronic acid moiety of the compound can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition and protein interaction . These interactions are vital for the compound’s function in biochemical assays and drug development.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and other signaling proteins, thereby affecting downstream signaling cascades . Additionally, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins. These changes can lead to variations in cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are crucial for the compound’s role in biochemical assays and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Over time, the compound may undergo hydrolysis or other chemical transformations, which can affect its activity and efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades . Understanding these temporal dynamics is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant therapeutic effects . At higher doses, toxic or adverse effects can occur, including organ damage and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at certain concentrations . These dosage-dependent effects are critical for determining the safe and effective use of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which facilitate its breakdown and elimination from the body . Additionally, the boronic acid moiety can undergo oxidation and conjugation reactions, further influencing the compound’s metabolic fate . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and localization within specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy . Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical assays and therapeutic applications.

特性

IUPAC Name |

tert-butyl N-[6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11-9-10-12(20-14(21)22-15(2,3)4)13(19-11)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTAPHBEFGWOMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694472 |

Source

|

| Record name | tert-Butyl [6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-41-6 |

Source

|

| Record name | tert-Butyl [6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)